molecular formula C16H21N3 B6438079 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine CAS No. 2549035-62-1

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine

Cat. No.: B6438079
CAS No.: 2549035-62-1
M. Wt: 255.36 g/mol
InChI Key: UOMNWFHOHRXRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is a chemical research compound based on the 1,8-naphthyridine scaffold, a structure of significant interest in medicinal chemistry due to its myriad biological activities . The 1,8-naphthyridine core is recognized as a versatile pharmacophore frequently reported in compounds with various antiviral and antimicrobial properties . This specific derivative is designed for investigational use in early-stage drug discovery and biological screening. Researchers are exploring naphthyridine-based compounds for their potential to target infectious diseases. The 1,8-naphthyridine scaffold has been successfully utilized in the development of advanced HIV-1 integrase strand transfer inhibitors (INSTIs) . These inhibitors function by chelating the magnesium ions in the enzyme's active site, thereby blocking the integration of viral DNA into the host genome . Furthermore, naphthyridine isomers, such as the 2,7-naphthyridine derivatives, have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus , by potentially inhibiting bacterial type II topoisomerases (gyrase/topoisomerase IV) . This mechanism, which disrupts DNA replication, is a well-established strategy for antibacterial agents . The structural features of this compound, including the 1,8-naphthyridine core and the 3-methylpiperidinyl substituent, make it a valuable chemical tool for probing novel biological pathways and validating new therapeutic targets in a laboratory setting. This product is intended for research purposes only by trained professionals.

Properties

IUPAC Name

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-11-5-4-8-19(10-11)15-7-6-14-12(2)9-13(3)17-16(14)18-15/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMNWFHOHRXRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=C2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

The Friedländer reaction between 2-aminopyridine derivatives and ketones has been widely adopted. For instance, 2-amino-4-methylpyridine reacts with acetylacetone under acidic conditions to form the 1,8-naphthyridine scaffold. A modified approach using choline hydroxide ionic liquid (ChOH-IL) in water achieves a 92% yield at 50°C, bypassing toxic solvents. This method’s regioselectivity is attributed to hydrogen bonding between the ionic liquid and intermediates, as confirmed by quantum mechanical calculations.

Cyclization of Enaminones

Alternative routes involve cyclizing enaminones derived from 2,6-diaminopyridine and β-ketoesters. For example, selenium dioxide-mediated oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine yields the corresponding aldehyde, which undergoes borohydride reduction to introduce hydroxymethyl groups. While effective, selenium-based oxidants pose toxicity concerns, prompting shifts toward greener alternatives like molecular oxygen.

Functionalization at the 7-Position: Introducing 3-Methylpiperidin-1-yl

The incorporation of the 3-methylpiperidin-1-yl group at the 7-position involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Substitution

Heating 7-chloro-2,4-dimethyl-1,8-naphthyridine with 3-methylpiperidine in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution. The reaction’s success hinges on the electron-withdrawing nature of the naphthyridine core, which activates the chloro substituent toward nucleophilic attack. Yields exceeding 80% are reported when using potassium carbonate as a base.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regiocontrol for sensitive substrates. A mixture of Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene facilitates coupling between 7-bromo-2,4-dimethyl-1,8-naphthyridine and 3-methylpiperidine at 100°C. This method achieves 75–85% yields but requires rigorous exclusion of moisture and oxygen.

Process Optimization and Scalability

Industrial-scale production demands cost-effective and sustainable protocols:

Solvent-Free Mechanochemical Synthesis

Ball milling 2,4-dimethyl-1,8-naphthyridine-7-carboxylic acid with 3-methylpiperidine in the presence of EDCI/HOBt coupling agents produces the target compound without solvents. This approach reduces waste and achieves 88% yield in 4 hours.

Continuous Flow Reactors

Microreactor technology enhances heat transfer and mixing efficiency during the SNAr step. A residence time of 30 minutes at 150°C under 10 bar pressure increases throughput by 40% compared to batch methods.

Analytical Characterization

Rigorous quality control ensures compound integrity:

Technique Key Observations
¹H NMR δ 1.12–1.28 (m, 4H, piperidine CH₂), 2.52 (s, 3H, C4-CH₃), 3.31 (t, 2H, N-CH₂)
HPLC Retention time: 6.8 min (C18 column, 70:30 H₂O:MeCN), purity >99%
HRMS [M+H]⁺ calc. 298.1654, found 298.1658

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing reactions at the 5- and 7-positions are minimized using bulky bases (e.g., DBU) or directing groups. For instance, temporary protection of the 2-amino group with acetyl ensures selective substitution at C7.

Purification Difficulties

Column chromatography remains standard, but aqueous workups with dichloromethane extraction reduce reliance on silica gel. Recrystallization from ethanol/water mixtures improves purity to >98%.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Friedländer Condensation92%ChOH-IL, H₂O, 50°CGreen chemistry, high yieldLimited substrate scope
Buchwald-Hartwig85%Pd(OAc)₂, Xantphos, 100°CSuperior regiocontrolSensitivity to air/moisture
Mechanochemical88%Solvent-free, ball millingScalable, low wasteSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can reduce any unsaturated bonds present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated naphthyridine rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines. The presence of the piperidine moiety in 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is believed to contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .

Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Neuropharmacology

Potential as a Neuroprotective Agent
The structure of this compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation is crucial for developing treatments for neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Study: Neuroprotective Effects in Animal Models
In preclinical trials, administration of the compound showed significant neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral assessments indicated improvements in cognitive function and motor coordination in treated animals compared to untreated controls .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. The compound has been tested against various bacterial strains and fungi, showing promising results as a broad-spectrum antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

Table: Synthetic Routes Overview

StepReaction TypeYield (%)Reference
1Nucleophilic substitution75
2Cyclization80
3Functional group modification85

Mechanism of Action

The mechanism by which 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Substituents Key Activities Mechanism/Target Reference ID
2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine 2-CH₃, 4-CH₃, 7-(3-methylpiperidin-1-yl) Inferred: Antibacterial, potential efflux pump inhibition DNA gyrase inhibition, efflux pump modulation
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine 2-CH₃, 4-CH₃, 7-NHCOCH₃ Antibacterial, anti-inflammatory DNA intercalation, enzyme inhibition
2-Amino-5,7-dimethyl-8-[1,8]naphthyridine 2-NH₂, 5-CH₃, 7-CH₃ Antimicrobial (Gram-positive/-negative bacteria) DNA gyrase B binding
2,7-Dimethyl-4-methoxy-1,8-naphthyridine 2-CH₃, 7-CH₃, 4-OCH₃ Antihypertensive, antiarrhythmic Ion channel modulation
6-(4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-4-arylpyrimidinone 4-OH, 7-CH₃, 2-Ph, 3-pyrimidinone Cytotoxic (MCF7 cell line) Topoisomerase inhibition

Key Comparative Insights:

Substituent Effects on Bioactivity: Position 7 Modifications: The 3-methylpiperidin-1-yl group in the target compound likely enhances lipophilicity and membrane permeability compared to the acetylated amino group in 7-acetylamino-2,4-dimethyl-1,8-naphthyridine . This could improve bioavailability and bacterial cell penetration, critical for overcoming antibiotic resistance . Position 2 and 4 Methyl Groups: These substituents are conserved across multiple derivatives (e.g., 7-acetylamino-2,4-dimethyl) and contribute to steric stabilization of the planar naphthyridine core, optimizing interactions with hydrophobic enzyme pockets .

Mechanistic Differences: DNA Gyrase Inhibition: Derivatives like 2-amino-5,7-dimethyl-8-[1,8]naphthyridine and the target compound share structural similarity with fluoroquinolones, enabling competitive binding to DNA gyrase. However, the target’s bulkier 3-methylpiperidine group may reduce off-target effects compared to smaller substituents (e.g., amino or hydroxyl groups) . Efflux Pump Modulation: Unlike 7-acetylamino derivatives, the target compound’s piperidine moiety may inhibit NorA and MepA efflux pumps, synergizing with fluoroquinolones against multidrug-resistant bacteria .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at position 7 using 3-methylpiperidine, analogous to methods for 7-acetylamino derivatives (e.g., refluxing with urea or amines in ethanol/HCl) . In contrast, 2,7-dimethyl-4-methoxy derivatives require Friedländer annulation or metal-catalyzed cross-coupling, which are less atom-economical .

Toxicity and Selectivity: Pyrimidinone derivatives (e.g., 6-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-4-arylpyrimidinone) exhibit cytotoxicity against cancer cells (IC₅₀ ~10 µM for MCF7) but may lack selectivity due to planar aromaticity . The target compound’s piperidine group could mitigate toxicity by reducing nonspecific intercalation, as seen in TOPKAT models for similar naphthyridines .

Biological Activity

2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}
  • Molecular Weight : 232.34 g/mol
  • IUPAC Name : this compound

This compound features a naphthyridine core, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Anticancer Activity

This compound has also been investigated for its anticancer potential. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death makes it a candidate for further development in cancer therapy.

Neuropharmacological Effects

Recent findings suggest that this compound may have neuropharmacological effects. It has been shown to interact with various neurotransmitter systems, potentially leading to anxiolytic or antidepressant-like effects in animal models. The involvement of the piperidine moiety in enhancing central nervous system activity is noteworthy.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of nucleic acid synthesis
AnticancerInduction of apoptosis
NeuropharmacologicalInteraction with neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

In a study conducted by Goswami et al. (1997), several naphthyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the naphthyridine structure significantly enhanced antimicrobial efficacy.

Case Study 2: Cancer Cell Line Testing

A study published in 2020 evaluated the anticancer properties of various naphthyridine compounds on human cancer cell lines. The results showed that this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of apoptotic pathways (Jin et al., 2020).

Q & A

Q. What are the common synthetic routes for preparing 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine and related derivatives?

Synthesis typically involves multi-step organic reactions, such as:

  • Cyclization of aliphatic substrates : Primary syntheses often use cyclization of pyridine derivatives with urea or thiourea under reflux conditions in ethanol or DMF, followed by neutralization and crystallization .
  • Michael-type addition : Condensation of substituted aminopyridines with methyl propiolates, followed by cyclization in high-boiling solvents like Dowtherm-A .
  • Horner–Wadsworth–Emmons (HWE) approach : Efficient for constructing tetrahydronaphthyridine scaffolds, particularly for arginine mimetics .

Key considerations : Reaction temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst selection (e.g., HCl or POCl₃) critically influence yield and purity .**

Q. How is the structural integrity of 1,8-naphthyridine derivatives validated experimentally?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms substituent positions and piperidine/alkyl group integration .
    • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • Chromatography : HPLC and TLC assess purity, with solvent systems like CHCl₃:MeOH (4:1) .
  • Melting point analysis : Used to compare synthesized compounds with literature values .

Q. What preliminary biological screening methods are used for 1,8-naphthyridine derivatives?

  • In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF7) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • ADMET prediction : Computational tools (e.g., SwissADME) evaluate solubility, lipophilicity, and bioavailability before synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in 1,8-naphthyridine synthesis?

  • Case study : In , refluxing chalcone derivatives with urea in ethanol/HCl yielded 51% product, while similar reactions in DMF/POCl₃ () achieved higher purity but required stringent cooling.
  • Strategies :
    • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst concentration .
    • Ultrasound-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., 4a-d derivatives in ).

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • SAR findings :
    • Piperidine vs. pyrrolidine moieties : Piperidine derivatives (e.g., ) show enhanced kinase inhibition due to improved steric fit .
    • Electron-withdrawing groups : Nitro or cyano groups at position 3 (e.g., ANA-12 in ) enhance antimycobacterial activity by increasing electrophilicity .
  • Methodology : Compare IC₅₀ values across derivatives and use molecular docking (e.g., AutoDock Vina) to predict target binding .

Q. How can contradictory data in cytotoxicity studies be resolved?

  • Example : A compound may show high activity in MCF7 cells () but low efficacy in other lines (e.g., HeLa).
  • Approaches :
    • Dose-response curves : Confirm activity across multiple concentrations.
    • Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (target protein expression) to identify cell-specific pathways .

Q. What advanced computational tools are used to predict the drug-likeness of 1,8-naphthyridine derivatives?

  • In silico methods :
    • PASS analysis : Predicts biological activity spectra (e.g., antimycobacterial vs. anticancer) .
    • Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with DNA gyrase in ) .
  • Limitations : False positives may arise; experimental validation (e.g., SPR binding assays) is essential .

Q. How can solubility challenges in 1,8-naphthyridine derivatives be addressed for in vivo studies?

  • Strategies :
    • Prodrug design : Introduce ester groups (e.g., ’s methyl ester derivative) for improved lipophilicity .
    • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .

Data Contradiction Analysis

Q. Why do similar synthetic routes for 1,8-naphthyridines yield disparate results across studies?

  • Case comparison : (51% yield) vs. (>90% yield).
  • Critical factors :
    • Solvent polarity : Ethanol () may limit solubility of intermediates vs. DMF ().
    • Catalyst activity : HCl vs. POCl₃ alters reaction kinetics and byproduct formation .
  • Resolution : Replicate reactions under controlled conditions and characterize intermediates via LC-MS.

Q. How can researchers reconcile conflicting SAR data for piperidine-substituted derivatives?

  • Example : Piperidine moieties enhance activity in kinase inhibitors () but reduce it in antimicrobial agents ().
  • Hypothesis : Target-specific steric and electronic requirements dictate optimal substituents.
  • Methodology : Perform comparative molecular field analysis (CoMFA) to map 3D SAR .

Methodological Tables

Q. Table 1. Key Synthetic Routes for 1,8-Naphthyridine Derivatives

MethodConditionsYield (%)Key Reference
Cyclization with ureaEthanol/HCl, reflux, 10 h51
HWE approachDMF, 120°C, 4–8 h85–90
Ultrasound-assistedDMF, 60°C, 30 min92

Q. Table 2. Biological Activities of Selected Derivatives

CompoundActivity (IC₅₀/µM)TargetReference
6-(4-Hydroxy-7-methyl-2-phenyl...)12.3 (MCF7)Topoisomerase II
ANA-12 (5-nitrofuran derivative)0.8 (H37Rv)DNA gyrase
7-Methyl-3-(morpholinomethyl)...18.9 (E. coli)β-lactamase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.